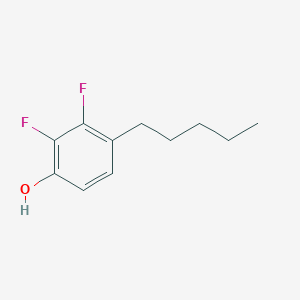

2,3-Difluoro-4-pentylphenol

Description

Contextualizing Aromatic Fluorine Substitution in Organic Chemistry

The strategic incorporation of fluorine atoms into aromatic systems is a powerful tool in modern organic chemistry. google.comrsc.org Fluorine, being the most electronegative element, imparts unique electronic properties to an aromatic ring. youtube.com This substitution can significantly alter a molecule's reactivity, stability, acidity, and intermolecular interactions. youtube.comacs.org The strong, polarized carbon-fluorine bond can influence the electron density of the entire molecule, often leading to enhanced thermal stability and chemical resistance in the resulting materials. google.com Furthermore, the introduction of fluorine can modulate the lipophilicity and binding characteristics of a molecule, a feature extensively exploited in medicinal chemistry. google.com In the context of materials science, the precise placement of fluorine atoms on a phenyl ring can be used to fine-tune properties such as dielectric anisotropy and birefringence, which are critical for applications like liquid crystal displays. rsc.org

Overview of Phenolic Compounds in Advanced Materials and Chemical Synthesis

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of chemical synthesis and materials science. justia.com Their inherent reactivity makes them valuable precursors for a vast array of more complex molecules. justia.com In the realm of advanced materials, phenols are integral to the production of polymers, resins, and composites. Their ability to form hydrogen bonds and participate in various cross-linking chemistries allows for the creation of robust and versatile materials. Moreover, the aromatic core of phenolic compounds can be functionalized to introduce specific properties, making them key components in the design of materials for electronics, aerospace, and other high-performance applications.

Specific Research Focus on 2,3-Difluoro-4-pentylphenol within this Chemical Class

Within the broad class of fluorinated phenols, this compound (CAS Number: 887582-85-6) represents a molecule of specific academic and industrial interest. The combination of the phenolic hydroxyl group, a flexible pentyl chain, and the vicinal fluorine atoms on the aromatic ring creates a unique molecular architecture. This structure is anticipated to exhibit a particular set of physicochemical properties, making it a promising candidate for applications in liquid crystal technology and other advanced material systems. The research focus on this compound is driven by the desire to understand how this specific arrangement of functional groups influences its behavior and performance, particularly its potential role as a component in liquid crystal mixtures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c1-2-3-4-5-8-6-7-9(14)11(13)10(8)12/h6-7,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNWDXIBLGPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 2,3 Difluoro 4 Pentylphenol

The fundamental characteristics of a chemical compound are dictated by its structure. For 2,3-Difluoro-4-pentylphenol, its molecular formula is C₁₁H₁₄F₂O, with a corresponding molecular weight of 200.23 g/mol . nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887582-85-6 | howeipharm.com |

| Molecular Formula | C₁₁H₁₄F₂O | nih.gov |

| Molecular Weight | 200.23 g/mol | nih.gov |

| Boiling Point | Data not available in search results. | |

| Melting Point | Data not available in search results. | |

| Density | Data not available in search results. |

Note: Experimental data for the boiling point, melting point, and density of this compound were not available in the searched literature. These properties are influenced by the interplay of the polar phenolic group, the nonpolar pentyl chain, and the electron-withdrawing fluorine atoms.

Spectroscopic Characterization and Elucidation of 2,3 Difluoro 4 Pentylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted aromatic compound such as 2,3-Difluoro-4-pentylphenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the pentyl chain, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atoms, as well as the alkyl substituent.

The aromatic region is expected to show two signals corresponding to the protons at positions 5 and 6 of the phenyl ring. The proton at C-6 will likely appear as a doublet of doublets, split by the adjacent proton at C-5 and the fluorine atom at C-2. The proton at C-5 will also present as a complex multiplet due to coupling with the C-6 proton and the fluorine atoms at C-2 and C-3.

The pentyl group will give rise to a series of signals in the upfield region of the spectrum. The benzylic protons (attached to the carbon adjacent to the aromatic ring) are expected to appear as a triplet, deshielded relative to the other methylene (B1212753) groups due to the proximity of the aromatic ring. The subsequent methylene groups will show complex multiplets, while the terminal methyl group will appear as a triplet.

The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| OH | 4.5 - 5.5 | br s | - |

| H-6 | 6.8 - 7.0 | dd | J(H-H) = 8-9, J(H-F) = 1-2 |

| H-5 | 6.6 - 6.8 | m | - |

| -CH₂- (benzylic) | 2.5 - 2.7 | t | J = 7-8 |

| -CH₂- | 1.5 - 1.7 | m | - |

| -CH₂- | 1.2 - 1.4 | m | - |

| -CH₂- | 1.2 - 1.4 | m | - |

| -CH₃ | 0.8 - 1.0 | t | J = 7-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, distinct signals are expected for each of the six aromatic carbons and the five carbons of the pentyl chain. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbons bearing the hydroxyl group (C-1) and the fluorine atoms (C-2, C-3) will be most affected. The carbon attached to the electron-donating hydroxyl group will be shielded, while the carbons bonded to the electronegative fluorine atoms will be deshielded and will also exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 145 - 150 (d, JCF) |

| C-2 | 140 - 145 (dd, ¹JCF, ²JCF) |

| C-3 | 150 - 155 (dd, ¹JCF, ²JCF) |

| C-4 | 125 - 130 (d, JCF) |

| C-5 | 115 - 120 (d, JCF) |

| C-6 | 120 - 125 |

| -CH₂- (benzylic) | 30 - 35 |

| -CH₂- | 31 - 33 |

| -CH₂- | 22 - 24 |

| -CH₂- | 28 - 30 |

| -CH₃ | 13 - 15 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Assessment

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. wikipedia.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom, as they are in different chemical environments. The chemical shifts and coupling constants provide valuable structural information. Each fluorine signal will likely appear as a doublet of doublets, due to coupling with the adjacent fluorine atom and with the nearby aromatic protons. wikipedia.org The magnitude of fluorine-fluorine (JFF) and proton-fluorine (JHF) coupling constants can help in assigning the signals to the specific fluorine atoms. huji.ac.il

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-2 | -140 to -150 | dd | J(F-F) = 15-20, J(F-H) = 8-10 |

| F-3 | -155 to -165 | dd | J(F-F) = 15-20, J(F-H) = 1-3 |

Two-Dimensional NMR Techniques for Structural Connectivity

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the pentyl chain, confirming its structure. It would also show a correlation between the aromatic protons H-5 and H-6. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the benzylic protons would show a cross-peak with the signal for the benzylic carbon. columbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the carbon-fluorine bonds, the aromatic ring, and the aliphatic pentyl chain. The broadness and position of the O-H stretching band can also provide information about hydrogen bonding. nist.gov

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. For this compound, the Raman spectrum is expected to be rich in information, with characteristic bands arising from the substituted benzene (B151609) ring, the hydroxyl group, the pentyl chain, and the carbon-fluorine bonds.

The analysis of related compounds, such as other halogenated phenols and alkyl-substituted phenols, allows for the prediction of key Raman shifts. acs.orgrsc.org For instance, studies on nitrophenol isomers have identified characteristic peaks for C-H deformation and nitro group vibrations. spectroscopyonline.com Similarly, research on other phenolic compounds has detailed the vibrational modes associated with the aromatic ring and hydroxyl group. nsf.gov

Analysis of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound can be dissected by analyzing the characteristic frequencies of its constituent functional groups.

Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic bands. The C=C stretching vibrations within the aromatic ring are typically observed in the 1400-1650 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

Hydroxyl Group (O-H) Vibrations: The O-H stretching vibration is a prominent feature in the Raman spectrum of phenols, typically appearing as a broad band in the region of 3200-3600 cm⁻¹, with its position and width being dependent on hydrogen bonding. The O-H in-plane bending vibration is expected around 1200-1400 cm⁻¹.

Pentyl Group (C₅H₁₁) Vibrations: The pentyl substituent will contribute to the spectrum with its characteristic C-H stretching vibrations (symmetric and asymmetric) in the 2800-3000 cm⁻¹ range. Bending and rocking modes of the CH₂ and CH₃ groups will appear at lower frequencies, typically below 1500 cm⁻¹.

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibrations are strong in the Raman spectrum and are expected in the 1000-1300 cm⁻¹ region. The presence of two fluorine atoms on the ring will likely result in multiple bands corresponding to symmetric and asymmetric stretching modes.

| Functional Group | Predicted Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring | C=C Stretching | 1400 - 1650 |

| C-H Stretching | > 3000 | |

| Hydroxyl | O-H Stretching | 3200 - 3600 |

| O-H Bending | 1200 - 1400 | |

| Pentyl Chain | C-H Stretching | 2800 - 3000 |

| CH₂/CH₃ Bending/Rocking | < 1500 | |

| Fluoro Substituent | C-F Stretching | 1000 - 1300 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring.

The UV spectrum of phenol (B47542) in a non-polar solvent shows a primary absorption band (λmax) around 275 nm. docbrown.info The substitution on the benzene ring in this compound is expected to cause a shift in this absorption maximum. The fluorine and pentyl substituents can act as auxochromes, modifying the energy of the electronic transitions. Studies on fluorinated phenols have shown that the degree of fluorination and the position of the fluorine atoms influence the pKa values and the UV-Vis spectra. rsc.org Lignin, a complex phenolic polymer, also shows a characteristic absorption shoulder near 280 nm, which is associated with non-conjugated phenolic groups. researchgate.netcellulosechemtechnol.ro

Interpretation of Electronic Transitions

The primary electronic transitions in this compound are expected to be π → π* transitions. The benzene ring is the principal chromophore. The hydroxyl (-OH), fluoro (-F), and pentyl (-C₅H₁₁) groups are considered auxochromes. These groups have non-bonding electrons that can interact with the π-electron system of the ring, generally leading to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

The presence of two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group, along with the alkyl group, will create a complex interplay of electronic effects that determines the precise energy and intensity of the absorption bands. It is anticipated that the main absorption band for this compound will be in the range of 270-290 nm.

| Compound | Predicted λmax (nm) | Type of Transition |

| This compound | 270 - 290 | π → π* |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.com For a compound like this compound, GC-MS can be used to determine its molecular weight and to elucidate its structure through the analysis of its fragmentation pattern. asianpubs.orgresearchgate.net Often, derivatization is employed for phenolic compounds to improve their chromatographic behavior and to produce characteristic mass spectra. nih.govresearchgate.net

The molecular weight of this compound (C₁₁H₁₄F₂O) is 200.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 200.

The fragmentation of this compound will be influenced by the stability of the resulting ions. Common fragmentation pathways for alkylphenols include benzylic cleavage of the alkyl chain. nist.govnih.govnist.gov For halogenated phenols, the loss of the halogen atom or a hydrogen halide molecule is a typical fragmentation pathway. rsc.org

Key predicted fragments for this compound include:

Loss of a butyl radical (•C₄H₉): This would result from cleavage of the pentyl chain at the benzylic position, leading to a fragment ion at m/z 143. This is often a very stable and abundant ion for alkylphenols.

Loss of carbon monoxide (CO): Following the initial fragmentation, the phenolic ring can lose a molecule of CO, a common fragmentation for phenols, leading to further fragment ions.

Loss of a fluorine atom (•F): This would result in a fragment at m/z 181.

Molecular Ion Peak: The parent ion at m/z 200.

| Ion | Predicted m/z | Description |

| [M]⁺ | 200 | Molecular Ion |

| [M - C₄H₉]⁺ | 143 | Loss of a butyl radical from the pentyl chain |

| [M - F]⁺ | 181 | Loss of a fluorine atom |

| [M - CO]⁺ | 172 | Loss of carbon monoxide |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound (C₁₁H₁₄F₂O), the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, and ¹⁶O).

Theoretical Exact Mass Calculation:

11 x Carbon (¹²C) = 11 x 12.000000 = 132.000000 Da

14 x Hydrogen (¹H) = 14 x 1.007825 = 14.10955 Da

2 x Fluorine (¹⁹F) = 2 x 18.998403 = 37.996806 Da

1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915 Da

Total Exact Mass = 200.101271 Da

In a typical HRMS experiment, a sample of this compound would be ionized, often using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, then measures the m/z of these ions to four or more decimal places.

An experimental HRMS result that closely matches the calculated theoretical mass provides strong evidence for the proposed elemental composition.

Table 1: Illustrative HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 201.10910 | 201.10895 | -0.75 |

| [M-H]⁻ | 199.09344 | 199.09362 | 0.90 |

| [M+Na]⁺ | 223.08321 | 223.08301 | -0.90 |

Note: The observed m/z and mass error values are representative and would be determined experimentally.

Further analysis of the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information. For phenolic compounds, common fragmentation pathways include the loss of the alkyl chain, loss of CO, and cleavages of the aromatic ring, all of which would be influenced by the presence of the fluorine substituents.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While specific crystallographic data for this compound is not publicly available, the general procedure would involve growing a suitable single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Table 2: Representative Crystallographic Data for a Hypothetical Crystal of a 2,3-Difluoro-4-alkylphenol Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 975.4 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.36 g/cm³ |

| Hydrogen Bonding | O-H···O interactions observed |

Note: This data is illustrative and based on typical values for similar organic compounds.

The detailed structural parameters obtained from XRD analysis are crucial for understanding the structure-property relationships of the material, including its physical properties and its behavior in the solid state.

Computational Chemistry and Theoretical Investigations of 2,3 Difluoro 4 Pentylphenol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the various shapes, or conformations, it can adopt.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. aps.orgresearchgate.net This method is based on the principle that the ground-state energy of a molecule can be determined from its electron density. aps.org For a molecule like 2,3-Difluoro-4-pentylphenol, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Various functionals, such as B3LYP, are commonly used in conjunction with a basis set (e.g., 6-31G(d,p)) to approximate the exchange-correlation energy. nih.govlongdom.org The selection of the functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data where available.

Møller-Plesset Perturbation Theory (MP2) Approaches

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to account for electron correlation, which is neglected in simpler models. wikipedia.orgq-chem.com The second-order Møller-Plesset (MP2) level of theory is particularly common and offers a higher level of accuracy than many DFT functionals for certain systems, albeit at a greater computational expense. q-chem.comsmu.edu An MP2 calculation on this compound would provide a more refined prediction of its molecular structure and energetics. arxiv.org This method is especially valuable for systems where electron correlation effects are significant. wustl.edu

Analysis of Optimized Geometries and Conformational Landscapes

A key aspect of computational analysis is the exploration of a molecule's conformational landscape. For this compound, the pentyl chain can rotate around its single bonds, leading to numerous possible conformations. A systematic conformational search, often performed using a combination of molecular mechanics and quantum chemical methods, would be necessary to identify the low-energy conformers. The optimized geometries of these conformers would then be analyzed to understand the intramolecular interactions, such as hydrogen bonding or steric hindrance, that govern their relative stabilities.

Electronic Structure and Reactivity Studies

Understanding the electronic structure of a molecule is key to predicting its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. numberanalytics.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For this compound, an FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. researchgate.net

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

Since no specific data exists for this compound, the following table is a hypothetical representation of what FMO analysis data might look like. The values are for illustrative purposes only.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. youtube.com It is calculated by determining the electrostatic potential at the surface of the molecule. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.comresearchgate.net For this compound, an ESP map would clearly show the electronegative character of the fluorine and oxygen atoms and the likely sites for hydrogen bonding interactions. researchgate.net

Interactive Data Table: Hypothetical Atomic Charges

The following table presents hypothetical Mulliken atomic charges for selected atoms in this compound, which would be derived from a quantum chemical calculation. These values are for illustrative purposes only.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (hydroxyl) | -0.65 |

| F (position 2) | -0.30 |

| F (position 3) | -0.32 |

| C (hydroxyl-bearing) | +0.45 |

Computational Prediction and Interpretation of Spectroscopic Data

Simulated NMR Chemical Shifts and Coupling Constants

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be performed using methods like Gauge-Including Atomic Orbital (GIAO) within DFT. These calculations provide valuable insights into the electronic environment of each nucleus.

The predicted chemical shifts are highly sensitive to the molecular geometry and the electron-withdrawing effects of the fluorine and oxygen substituents. For instance, the carbon atoms directly bonded to fluorine are expected to show significantly different chemical shifts compared to unsubstituted phenol (B47542). Similarly, the protons on the aromatic ring will have their chemical shifts influenced by the neighboring fluorine atoms and the hydroxyl group.

Furthermore, computational methods can predict spin-spin coupling constants (J-couplings) between different nuclei, such as ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F. These coupling constants are crucial for elucidating the connectivity and spatial relationships between atoms in the molecule.

A data table of predicted NMR parameters would typically be generated from these computational studies.

Table 1: Simulated NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H (hydroxyl) | Data not available | Data not available |

| H (aromatic) | Data not available | Data not available |

| C (aromatic) | Data not available | Data not available |

| C (pentyl) | Data not available | Data not available |

| H (pentyl) | Data not available | Data not available |

Calculated Vibrational Frequencies and Intensities

Theoretical vibrational analysis is a cornerstone of computational chemistry, used to predict and interpret infrared (IR) and Raman spectra. atomistica.online For this compound, quantum chemical calculations, typically using DFT with a suitable basis set (e.g., B3LYP/6-311G), can determine the fundamental vibrational frequencies and their corresponding intensities. researchgate.netkbhgroup.in

Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the O-H bond, C-F bonds, C-C bonds of the aromatic ring, and various bending and deformation modes. kbhgroup.in The calculated IR and Raman intensities help in predicting the appearance of the experimental spectra.

A comparison between the calculated and experimental spectra can aid in the definitive assignment of vibrational bands. Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors to the calculated frequencies. researchgate.net

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity |

| O-H Stretch | Data not available | Data not available |

| C-H Stretch (aromatic) | Data not available | Data not available |

| C-H Stretch (aliphatic) | Data not available | Data not available |

| C=C Stretch (aromatic) | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

| O-H Bend | Data not available | Data not available |

| C-H Bend | Data not available | Data not available |

Theoretical UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate UV-Vis absorption spectra. researchgate.net For this compound, TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths (λmax) and oscillator strengths.

These calculations provide insights into the nature of the electronic excitations, such as π→π* and n→π* transitions, which are characteristic of phenolic compounds. The presence of the fluorine atoms and the pentyl group can influence the energies of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted phenol.

The simulated UV-Vis spectrum can be compared with experimental data to understand the electronic structure of the molecule and the effect of substitution on its photophysical properties.

Table 3: Theoretical UV-Vis Absorption Data for this compound

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available |

Reaction Mechanism Studies and Energetic Profiles

Computational chemistry is an invaluable tool for investigating reaction mechanisms and the energetics of chemical transformations involving this compound. Theoretical methods can be used to map out the potential energy surface for a given reaction, identifying transition states, intermediates, and products.

For example, the reactivity of the hydroxyl group, such as in esterification or etherification reactions, can be modeled. Calculations can determine the activation energies for different reaction pathways, providing insights into the reaction kinetics and selectivity. The influence of the fluoro and pentyl substituents on the reactivity of the phenol ring in electrophilic aromatic substitution reactions can also be explored computationally.

These studies provide a detailed, atomistic understanding of the reaction dynamics, which can be difficult to obtain through experimental means alone.

Derivatization and Functionalization Strategies of 2,3 Difluoro 4 Pentylphenol

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is often the most reactive site for initial modifications. Its acidic proton and nucleophilic oxygen atom allow for a range of classical transformations, including etherification and esterification, to produce derivatives with altered physical and chemical properties.

Key reactions involving the hydroxyl group include:

Etherification: This process involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. Another significant etherification pathway is the reaction with epoxides, such as epichlorohydrin, often in the presence of a catalyst, to form epoxy phenolic resins. orientjchem.orggoogle.com This reaction adds a reactive epoxide functional group, which can undergo further cross-linking. orientjchem.org

Esterification: Phenolic esters can be readily formed by reacting 2,3-Difluoro-4-pentylphenol with acyl chlorides or acid anhydrides in the presence of a base. This modification is frequently used to protect the hydroxyl group or to introduce new functionalities.

Urethane (B1682113) Formation: The hydroxyl group can react with isocyanates (like 4,4'-diphenylmethane diisocyanate, MDI) to form urethane linkages. nih.gov Studies on similar phenolic compounds show that phenolic hydroxyls are highly reactive towards isocyanates, often more so than aliphatic alcohols. nih.gov

These modifications are crucial for tuning properties such as solubility, boiling point, and polarity, and for introducing reactive handles for subsequent polymerization or conjugation reactions.

Table 1: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | Potential Application |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Alkyl Phenyl Ether | Altering solubility, protecting group |

| Etherification (Epoxidation) | Epichlorohydrin, Base | Glycidyl Ether | Precursor for epoxy resins orientjchem.orggoogle.com |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Phenyl Ester | Protecting group, introduction of functional moieties |

| Urethane Formation | Diisocyanate (R-NCO) | Carbamate (Urethane) | Precursor for polyurethanes nih.gov |

Functionalization of the Pentyl Side Chain

The five-carbon pentyl chain offers sites for functionalization, primarily through C-H bond activation. While aliphatic C-H bonds are generally less reactive than the phenolic proton, catalytic methods can achieve selective modifications.

Research on analogous arylalkanes, such as 4-pentylphenol (B72810) and 1,3-difluoro-5-pentylbenzene, has demonstrated that the alkyl chain can be oxidized regioselectively. rsc.orgrsc.org

Oxidation to Ketones: Manganese(III) porphyrin complexes have been successfully used as catalysts for the oxidation of arylalkanes. rsc.orgrsc.org This method can convert the pentyl chain into a ketone. The position of oxidation can be controlled, with the benzylic position (the carbon atom directly attached to the aromatic ring) being a common site for initial oxidation to an alcohol, which is then further oxidized to a ketone. rsc.org More extensive oxidation can lead to the formation of 1,4-diketones under specific conditions. rsc.orgresearchgate.net The presence of the phenyl ring is considered crucial for this process, likely by stabilizing reactive intermediates. rsc.orgrsc.org

Functionalizing the pentyl chain can introduce polarity and new reactive sites without altering the core phenolic structure, which is advantageous for creating amphiphilic molecules or for attaching the molecule to a polymer backbone.

Table 2: Potential Functionalization of the Pentyl Side Chain

| Reaction Type | Catalyst/Reagents | Potential Product(s) | Reference Reaction |

|---|---|---|---|

| Catalytic Oxidation | Manganese(III) Porphyrin, PIDA, Oxone® | 1-phenylpentan-1-one derivative, 1,4-diketone derivative | Oxidation of arylalkanes to ketones and diketones rsc.orgrsc.org |

Aromatic Ring Functionalization and Coupling Reactions

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution or through modern cross-coupling reactions. The existing substituents heavily influence the position of any new functional group. The hydroxyl group is a powerful activating, ortho-, para-director, while the pentyl group is weakly activating and also ortho-, para-directing. The fluorine atoms are deactivating but are also ortho-, para-directing. This complex interplay suggests that the C6 position, being ortho to the hydroxyl group and para to one of the fluorine atoms, is a highly probable site for electrophilic attack.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or azo coupling could introduce functional groups onto the ring. For instance, the synthesis of 2,3-Difluoro-4-(phenyldiazenyl)phenol demonstrates that azo coupling can occur, likely at the C6 position.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: To participate in a Suzuki reaction, the phenol would typically first be converted to a more reactive species, such as a triflate. This derivative could then be coupled with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst to attach a new aryl or alkyl group. mdpi.comuwindsor.ca

Chan-Lam Coupling: This copper-catalyzed reaction can be used to form C-N or C-O bonds. It directly couples the phenolic hydroxyl group with amines, amides, or boronic acids under relatively mild conditions. alfa-chemistry.com

Stille Coupling: This reaction involves coupling an organostannane reagent with an aryl halide or triflate, catalyzed by palladium. mdpi.com

The synthesis of related compounds like 2-(2,3-Difluoro-4-pentylphenyl)-5-nonylpyrimidine suggests that the 2,3-Difluoro-4-pentylphenyl moiety can be prepared as a boronic acid or halide and subsequently used in cross-coupling reactions to build more complex molecules. nih.gov

Table 3: Selected Aromatic Ring Functionalization Strategies

| Reaction Type | Description | Potential Reagents | Example Product |

|---|---|---|---|

| Azo Coupling | Electrophilic substitution with a diazonium salt. | Benzenediazonium chloride | 2,3-Difluoro-6-(phenyldiazenyl)-4-pentylphenol |

| Suzuki Coupling | Palladium-catalyzed C-C bond formation. | Arylboronic acid (after converting phenol to triflate) | A biaryl derivative |

| Stille Coupling | Palladium-catalyzed C-C bond formation. | Organostannane (after converting phenol to triflate) | A substituted aryl derivative |

| Chan-Lam Coupling | Copper-catalyzed C-O or C-N bond formation at the hydroxyl group. | Amine, Boronic Acid | An N-aryl or O-aryl derivative alfa-chemistry.com |

Strategic Derivatization for Targeted Chemical Properties

The functionalization strategies described above can be employed to synthesize molecules with specific, predetermined properties for a range of applications. By combining modifications to the hydroxyl group, pentyl chain, and aromatic ring, chemists can fine-tune the electronic, physical, and biological characteristics of the final compound.

Fluorescent Probes: Derivatization of phenolic compounds with fluorophore-containing reagents is a common strategy to create fluorescent probes for use in highly sensitive analytical techniques like HPLC with fluorescence detection (HPLC-FLD). nih.govencyclopedia.pubresearchgate.net The hydroxyl group of this compound could be esterified with a fluorescent carboxylic acid to create a trackable molecule for biological or environmental studies. nih.gov

Advanced Materials: The unique combination of a flexible alkyl chain (hydrophobic) and a polar phenolic head (hydrophilic/hydrogen-bonding) makes this scaffold suitable for creating amphiphilic molecules. google.com.pg Such molecules are essential components in materials like phase-change inks, where they can self-assemble and influence the material's viscosity and crystallization properties. google.com.pg

Ligands for Catalysis and Dyes: Substituted phenols are widely used as ligands for transition metal catalysts or as building blocks for functional dyes. researchgate.net For example, the this compound scaffold could be incorporated into boron-dipyrromethene (BODIPY) dyes, where the electronic properties of the fluorinated phenyl ring could modulate the light-absorbing and emitting characteristics of the dye. researchgate.net

Table 4: Linking Derivatization to Potential Applications

| Functionalization Strategy | Targeted Property | Potential Application | Relevant Concept |

|---|---|---|---|

| Esterification of -OH with a fluorophore | Fluorescence | Analytical Probe (HPLC-FLD) | Derivatization for detection nih.govencyclopedia.pub |

| Maintaining -OH and pentyl chain | Amphiphilicity | Phase-Change Inks, Surfactants | Amphiphilic molecule design google.com.pg |

| Aromatic ring coupling to a chromophore | Light absorption/emission | Functional Dyes (e.g., BODIPY) | Tuning optical properties researchgate.net |

| Conversion to a bidentate ligand | Metal coordination | Homogeneous Catalysis | Ligand synthesis researchgate.net |

Applications in Advanced Materials and Chemical Synthesis

Role as Intermediates in Liquid Crystal Materials Research

Phenolic compounds, particularly those with fluorine substituents, are important chemical intermediates for the synthesis of liquid crystal monomers. google.comlabinsights.nl The specific structure of 2,3-Difluoro-4-pentylphenol makes it an attractive precursor for creating high-performance liquid crystal materials intended for advanced display applications.

The synthesis of advanced liquid crystal materials often begins with foundational intermediates that can be elaborated into more complex mesogenic structures. labinsights.nl this compound serves as such a starting point. Its phenolic hydroxyl group provides a reactive handle for classical esterification or etherification reactions, allowing it to be coupled with other aromatic rings or core structures to build the final liquid crystal molecule.

For example, a common synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. In this approach, the phenol (B47542) could first be converted into a triflate or a boronic acid derivative. This activated intermediate can then be coupled with various aryl halides or boronic acids to construct multi-ring systems, such as the terphenyls, which are known to exhibit desirable liquid crystalline phases. researchgate.net The presence of the 2,3-difluoro substitution pattern is often intentionally designed into these monomers to achieve specific physical properties in the final material. researchgate.net The synthesis of various fluorinated phenyl cinnamate and azobenzene systems, which are known to form liquid crystal phases, further illustrates the modular design approach where substituted phenols are key starting materials. mdpi.com

The introduction of fluorine atoms into a liquid crystal's molecular core has a profound and multifaceted impact on its mesophase behavior. rsc.orgresearchgate.net The small size of the fluorine atom allows it to be incorporated into a molecular structure without causing significant steric disruption, while its high electronegativity introduces a strong local dipole moment. rsc.orgresearchgate.net

In the case of a 2,3-difluoro substitution pattern, as seen in derivatives of this compound, several key effects are observed:

Negative Dielectric Anisotropy (Δε) : The two adjacent C-F dipoles on the phenyl ring create a strong dipole moment perpendicular to the long axis of the molecule. This is a highly sought-after characteristic for liquid crystals used in display technologies like In-Plane Switching (IPS) and Vertically Aligned (VA) modes. researchgate.net

Lowered Melting Point and Viscosity : Lateral fluorine substitution can disrupt crystal packing, leading to lower melting points and broader nematic phase ranges. nih.gov This is advantageous for creating room-temperature liquid crystal mixtures.

Modified Mesophase Morphology : The number and position of fluorine substituents can significantly influence the type of liquid crystal phases that form (e.g., nematic, smectic) and the transition temperatures between them. researchgate.netnih.gov For instance, 2,3-difluoro substituted terphenyls are known to be low-melting liquid crystals that exhibit wide-range Smectic C (SmC) phases without the presence of an underlying smectic phase, making them excellent hosts for ferroelectric systems. researchgate.net

The following table summarizes the general effects of lateral fluorine substitution on the properties of calamitic (rod-like) liquid crystals.

| Property | Influence of Lateral Fluorine Substitution | Rationale |

| Dielectric Anisotropy (Δε) | Tends to become negative or more negative | The strong C-F dipole is perpendicular to the molecule's long axis. researchgate.net |

| Melting Point (Tm) | Generally decreases | Fluorine atoms disrupt efficient crystal packing of the molecules. nih.gov |

| Clearing Point (Tc) | Can increase or decrease | Depends on the balance between increased polarity and altered molecular shape. nih.govresearchgate.net |

| Viscosity | Often reduced | The substitution can hinder intermolecular interactions that lead to high viscosity. nih.gov |

| Mesophase Stability | Can be enhanced | The polarity of the fluorine atom can enhance thermal stability compared to other substituents. researchgate.net |

The development of new liquid crystal materials is heavily reliant on understanding the relationship between molecular structure and macroscopic properties. researchgate.net The use of intermediates like this compound is a prime example of molecular engineering to achieve targeted outcomes.

The key structural features of this compound—the lateral difluoro pattern, the flexible pentyl tail, and the reactive phenol group—each play a distinct role:

The 2,3-Difluoro Core : As discussed, this unit is primarily responsible for inducing a negative dielectric anisotropy and influencing phase transition temperatures. researchgate.net The precise positioning of the fluorine atoms is critical; a different substitution pattern (e.g., 3,4-difluoro) would result in a different dipole moment and thus different material properties. rsc.orgresearchgate.net

The 4-Pentyl Chain : The length and conformation of the terminal alkyl chain significantly impact the mesomorphic behavior. mdpi.com A pentyl group helps to promote the formation of liquid crystal phases by creating an appropriate length-to-breadth ratio for the molecule. Varying the chain length is a common strategy to fine-tune the transition temperatures and the type of mesophase (e.g., longer chains tend to favor the formation of more ordered smectic phases). nih.gov

The Phenol Group : This group acts as the synthetic anchor point, allowing the fluorinated pentylphenyl core to be connected to other molecular fragments to complete the final liquid crystal monomer. labinsights.nl

This modular design allows chemists to systematically alter parts of the molecule and observe the corresponding changes in physical properties, leading to the rational design of materials with optimized performance for specific applications. researchgate.net

Utilization in Pharmaceutical Intermediate Synthesis

The introduction of fluorine into active pharmaceutical ingredients (APIs) is a widely used strategy in modern drug discovery. Fluorine-containing compounds represent a significant portion of all small-molecule drugs on the market. researchgate.net The unique electronic properties of fluorine can be used to enhance a drug's metabolic stability, binding affinity to its target, and bioavailability. Given this trend, fluorinated phenols like this compound are valuable building blocks for the synthesis of complex drug candidates.

While this compound may not be a final API itself, its structure contains the key elements—a fluorinated aromatic ring and a lipophilic tail—that are often found in advanced pharmaceutical compounds. It serves as a "scaffold" or fragment that can be incorporated into a larger molecule.

The strategic benefits of incorporating the 2,3-Difluoro-4-pentylphenyl moiety into a potential drug molecule include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing fluorine atoms on an aromatic ring can block sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body. researchgate.netnih.gov

Increased Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, which can increase the potency of the drug. researchgate.net

Improved Lipophilicity and Permeability : The pentyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption. The fluorine atoms also contribute to lipophilicity, further modulating the compound's pharmacokinetic properties. nih.gov

The phenol functional group is a versatile starting point for a variety of chemical reactions used in pharmaceutical synthesis. Starting from this compound, medicinal chemists can employ several established synthetic pathways to construct more complex molecules:

Ether Synthesis (Williamson Ether Synthesis) : The phenolic hydroxyl group can be deprotonated with a base and reacted with an alkyl halide (R-X) to form an ether linkage (Ar-O-R). This is a common method for connecting the fluorinated phenol core to other parts of a target molecule.

Esterification : The phenol can be reacted with a carboxylic acid or an acyl chloride to form an ester. This linkage is sometimes used in prodrug strategies, where the ester is later cleaved in the body to release the active form of the drug.

Coupling Reactions : As in liquid crystal synthesis, the phenol can be converted to a more reactive intermediate (like a triflate) and used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, linking the fluorinated ring to other aromatic or heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) : In some cases, highly activated fluoroaromatic compounds can undergo direct substitution of a fluorine atom by a nucleophile, although this is less common for the phenol itself and more relevant to its precursors. mdpi.com

Through these pathways, the 2,3-Difluoro-4-pentylphenyl unit can be integrated into a diverse range of molecular architectures, providing a reliable method for introducing fluorine into drug candidates to optimize their pharmacological profiles. researchgate.net

Article on "this compound" Cannot Be Generated Due to Lack of Available Scientific Data

Following a comprehensive and exhaustive search of scientific literature and databases, it has been determined that there is no available information on the chemical compound “this compound” corresponding to the specific applications and research areas outlined in the user's request. The search encompassed targeted queries related to its role in advanced materials, chemical synthesis, bioavailability, metabolic stability, agrochemical development, and electronic or optical materials.

The investigation consistently yielded results for related but structurally distinct compounds, including:

4-pentylphenol (B72810) : The non-fluorinated parent compound.

2,3-Difluorophenol : A fluorinated phenol lacking the pentyl group.

Other fluorinated isomers or related molecules with different substitution patterns.

An article constructed on the basis of related compounds would be speculative and would not meet the required standards of scientific accuracy and specificity. Therefore, the content for the requested sections and subsections—including its use in advanced materials, its role as a precursor in agrochemical synthesis, and its applications in electronic and optical materials—cannot be provided. Similarly, the creation of data tables and detailed research findings specific to "this compound" is not feasible.

It is concluded that "this compound" is likely a novel or not widely studied compound, and as such, its properties and applications in the requested fields are not documented in publicly accessible scientific literature.

Contributions to Polymer Science and Material Engineering

Monomer in Polymer Synthesis

While direct polymerization of this compound is not prominently documented, its critical role lies in its use as a foundational building block for the synthesis of more complex liquid crystalline monomers. A key example of this application is detailed in the patent literature, where it serves as a precursor for liquid crystalline compounds intended for the preparation of liquid crystalline polymers.

A German patent describes a process where this compound is reacted with other organic molecules to create larger, more complex structures that exhibit liquid crystalline properties. These resulting compounds, which incorporate the 2,3-difluoro-4-pentylphenyl moiety, are the true monomers in the subsequent polymerization to form liquid crystalline polymers. The fluorination of the phenol ring is a critical design feature, as the introduction of fluorine atoms into liquid crystal molecules is known to influence properties such as dielectric anisotropy, viscosity, and thermal stability.

The synthesis described involves the reaction of this compound with p-pentylbenzyl chloride in the presence of a sodium ethanolate base. This reaction forms an ether linkage, creating a new, larger molecule with a more elongated, rigid structure conducive to the formation of liquid crystal phases. This derivative, containing the difluorinated phenyl group, is then suitable for polymerization into a liquid crystalline polymer.

Table 1: Synthesis of a Liquid Crystal Precursor from this compound

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| This compound | p-Pentylbenzyl chloride | Sodium ethanolate | 4-(4-Pentylbenzyloxy)-2,3-difluoro-1-pentylbenzene |

The resulting liquid crystalline polymers are of interest for a variety of advanced material applications, leveraging their unique optical and electrical properties that arise from their ordered, yet fluid, molecular structures.

Functionalization of Polymeric Systems

Currently, there is no publicly available scientific literature or patent data that describes the use of this compound for the functionalization of pre-existing polymeric systems. The research focus for this compound has been on its role as a precursor in the de novo synthesis of polymers, particularly liquid crystalline polymers, rather than as a modifying agent for existing polymer backbones. Therefore, detailed research findings on its application in the functionalization of polymeric systems cannot be provided.

Q & A

Q. What statistical methods validate reproducibility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.